molecular formula C24H19ClN2O3 B7720784 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide

Cat. No.: B7720784
M. Wt: 418.9 g/mol
InChI Key: MPLHHVLHKGKFQJ-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a phenyl group, and a benzamide linkage, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Formation of the Benzamide Linkage: The benzamide linkage is formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

    Chlorination: The final step involves the chlorination of the compound using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenyl and benzamide groups may enhance binding affinity and specificity to target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-methylbenzamide
  • 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(o-tolyl)benzamide

Uniqueness

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLHHVLHKGKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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